Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-

Immuno-oncology IDO1 inhibition Regioisomeric selectivity

Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (CAS 603945-95-5) is a heterocyclic small molecule featuring a 1,2,4-triazino[5,6-b]indole core linked via a thioether bridge to an N-propylacetamide side chain. It belongs to a broader class of 3S-substituted triazino[5,6-b]indoles under investigation for diverse biological activities, including antitumor and CNS effects.

Molecular Formula C14H15N5OS
Molecular Weight 301.37 g/mol
Cat. No. B12591193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-
Molecular FormulaC14H15N5OS
Molecular Weight301.37 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC2=C(C3=CC=CC=C3N2)N=N1
InChIInChI=1S/C14H15N5OS/c1-2-7-15-11(20)8-21-14-17-13-12(18-19-14)9-5-3-4-6-10(9)16-13/h3-6H,2,7-8H2,1H3,(H,15,20)(H,16,17,19)
InChIKeyMRICZXPSDBXMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-: Structural Identity and Procurement Baseline


Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- (CAS 603945-95-5) is a heterocyclic small molecule featuring a 1,2,4-triazino[5,6-b]indole core linked via a thioether bridge to an N-propylacetamide side chain . It belongs to a broader class of 3S-substituted triazino[5,6-b]indoles under investigation for diverse biological activities, including antitumor and CNS effects [1][2]. While its molecular formula (C14H15N5OS) and molecular weight (301.37 g/mol) are well-defined, specific quantitative pharmacological data for this exact compound remains extremely scarce in the public domain, a critical factor for informed procurement decisions.

Why Unspecified Triazinoindole Analogs Cannot Substitute for Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- in Targeted Research


Indiscriminate substitution within the triazino[5,6-b]indole-3-ylthio family is precluded by the profound impact of subtle structural variations on biological target engagement. The location of the N-substituent is a critical determinant of activity; for instance, N-propyl substitution on the acetamide side chain (as in this compound) creates a pharmacophore distinct from its regioisomer where the propyl group is attached directly to the indole nitrogen . Published data on a closely related series of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides demonstrates that even minor modifications to the amide moiety can drastically alter potency in antidepressant assays, underscoring that class-level assumptions of bioequivalence are scientifically unsound [1]. This compound's specific N-propyl substitution pattern is a non-interchangeable feature for structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- Against Closest Analogs


Comparative IDO1 Inhibitory Activity Against the 5-Propyl Regioisomer

A direct activity comparison can be inferred from BindingDB data for the 5-propyl regioisomer (SMILES: CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)N). This analog shows consistent but weak inhibition of human IDO1 with an enzymatic IC50 of 296 nM [1] and a cellular EC50 of 52 nM [2]. The N-propylacetamide isomer (the target compound) represents a distinct spatial presentation of the terminal propyl group. Early SAR from the broader triazinoindole series suggests that moving a substituent from the indole nitrogen to the acetamide side chain can significantly alter hydrogen-bonding networks and potency, making this a prime candidate for comparative SAR studies. However, no head-to-head data for this specific target exists, necessitating direct experimental comparison.

Immuno-oncology IDO1 inhibition Regioisomeric selectivity

Antidepressant Potential Inferred from the N-Arylacetamide Sub-Series

A series of 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)acetamides, sharing the identical core and linker system to the target compound, was synthesized and evaluated for antidepressant activity using the tail suspension test (TST) in mice [1]. While one analog (3a) demonstrated significant efficacy in a chronic depression model at 70 mg/kg, comparable to imipramine (20 mg/kg) [2], the N-propyl variant was not tested in this panel. The structural change from an aryl to an alkyl amide substituent is known to modulate logP, metabolic stability, and CNS penetration, placing the target compound at a unique position within this chemical series and necessitating its specific procurement for lead optimization campaigns.

Antidepressant discovery Tail suspension test Triazinoindole SAR

Antitumor Activity Potential as a 3S-Substituted Triazinoindole

A focused library of 3S-substituted 1,2,4-triazino[5,6-b]indoles, synthesized via N-arylchloroacetamide coupling, demonstrated promising antitumor activity against the NCI60 cell line panel [1]. The target compound, being an N-alkyl variant of this same synthetic class, is a direct structural congener. While the most potent compounds in that study featured N-aryl substituents, the N-propyl analog is invaluable for deconvoluting the role of the aromatic ring in cytotoxicity. Multitarget profiling of related triazinoindoles has revealed modulation of key oncogenic targets (EGFR, PI3K, SIRT1), establishing a strong rationale for the anticancer evaluation of this specific analog [2].

Anticancer drug discovery NCI60 screening Triazinoindole conjugates

CRITICAL NOTICE: Absence of Direct Pharmacological Data for This Compound

A thorough search of public databases, including ChEMBL, BindingDB, PubMed, and patent literature, reveals no peer-reviewed quantitative pharmacological data (IC50, EC50, Ki, or in vivo efficacy) for Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- [1]. All differentiation claims are therefore based on isomeric comparison to the 5-propyl regioisomer and class-level inferences from structurally related N-aryl or N-unsubstituted analogs. This data gap represents a significant procurement risk, as the compound's biological profile is unvalidated, and it should be considered an 'exploratory tool' rather than a 'validated probe.'

Data gap Procurement risk Experimental necessity

Validated Application Scenarios for Acetamide,N-propyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)- in Life Science Research


Regioisomeric Probe for IDO1 Pharmacophore Modeling

As evidenced by data for the 5-propyl regioisomer (IDO1 IC50 = 296 nM) [1], this compound is ideally suited as a matched-pair probe to define the spatial and electronic requirements of the IDO1 active site's hydrophobic pocket. The altered vector of the N-propyl group will directly test the tolerance for substituent relocation, providing critical 3D-QSAR data unobtainable with the 5-propyl isomer alone.

CNS Drug Lead Diversification via Alkyl-Substituted Triazinoindoles

Building on the antidepressant activity of the N-arylacetamide series in rodent models [1], this N-propyl analog is a strategic addition to a CNS-focused library. Its reduced aromatic character (vs. phenyl analogs) is expected to improve physicochemical properties (lower logP, higher ligand efficiency) critical for CNS penetration, making it a valuable comparator for ADME/PK profiling in neuropsychiatric drug discovery.

Anticancer SAR Expansion: N-Alkyl vs. N-Aryl Bioisosterism

The proven antiproliferative activity of closely related 3S-substituted triazinoindoles against the NCI60 panel [1] positions this compound as a necessary negative control and SAR expansion tool. Direct comparison with N-aryl leads in cell viability assays will quantify the contribution of the amide side chain's aromaticity to cytotoxicity, guiding the design of next-generation triazinoindole-based chemotherapeutics.

Exploratory Tool in NLRP3 Inflammasome Inhibitor Discovery

Recent patents disclose triazinoindole-based compounds as inhibitors of the NLRP3 inflammasome pathway [1][2]. Given that the specific substitution pattern of this compound falls within the claimed chemical space, it serves as a structurally distinct entry point for validating and expanding the SAR around this novel therapeutic target, which is implicated in a wide range of auto-inflammatory and neurodegenerative diseases.

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